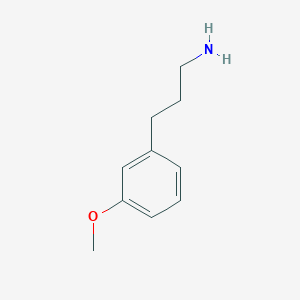

3-(3-Methoxyphenyl)propan-1-amine

Description

BenchChem offers high-quality 3-(3-Methoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8H,3,5,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMIXSQAFEPGHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388690 | |

| Record name | 3-(3-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18655-52-2 | |

| Record name | 3-Methoxybenzenepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18655-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-methoxyphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methoxyphenyl)propan-1-amine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(3-Methoxyphenyl)propan-1-amine

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)propan-1-amine, a versatile chemical intermediate with significant applications in organic synthesis and drug development. Designed for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delineates the compound's structural characteristics, physicochemical properties, synthesis, reactivity, and potential applications, grounded in authoritative scientific data.

Nomenclature and Structural Identification

3-(3-Methoxyphenyl)propan-1-amine is an organic compound featuring a propylamino group attached to a phenyl ring, which is substituted with a methoxy group at the meta-position. This unique arrangement of functional groups—a primary amine, an aromatic ring, and an ether—governs its chemical behavior and utility as a synthetic building block.[1]

-

IUPAC Name: 3-(3-methoxyphenyl)propan-1-amine[1]

The structure consists of a flexible three-carbon chain separating the basic amine from the rigid, electron-rich methoxy-substituted aromatic ring. This separation is crucial for its role in constructing larger molecules where specific spatial orientations are required for biological activity.

Caption: Molecular structure of 3-(3-Methoxyphenyl)propan-1-amine.

Physicochemical Properties

The physical and chemical characteristics of 3-(3-Methoxyphenyl)propan-1-amine are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | ~200 °C (decomposes) | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol); limited solubility in water. | [1] |

| Storage | Keep in a dark place under an inert atmosphere at room temperature. | [3] |

| Form | Solid | [4] |

Synthesis and Reactivity

The synthesis of 3-(3-Methoxyphenyl)propan-1-amine can be achieved through several established routes in organic chemistry, making it an accessible intermediate.[1]

Synthetic Methodologies

Common synthetic strategies leverage readily available precursors and standard reaction conditions. One well-documented pathway involves a multi-step sequence starting from 3-methoxybenzaldehyde.

Protocol: Synthesis via Catalytic Hydrogenation

-

Condensation: 3-methoxybenzaldehyde is condensed with cyanoacetic acid to form 3-(3-methoxyphenyl)prop-2-enenitrile. This reaction creates the carbon backbone and introduces the nitrile group.

-

Catalytic Hydrogenation: The resulting enenitrile undergoes catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) in an ethanol solvent, the carbon-carbon double bond and the nitrile group are reduced to yield the final product, 3-(3-Methoxyphenyl)propan-1-amine.[1]

Alternative methods include the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of the corresponding nitro compound.[1]

Caption: A common synthetic workflow for 3-(3-Methoxyphenyl)propan-1-amine.

Chemical Reactivity

The reactivity of this compound is governed by its primary functional groups:

-

Primary Amine (-NH₂): As a nucleophile and a base, the amine group readily participates in a wide range of reactions, including N-alkylation, acylation to form amides, and condensation reactions with carbonyl compounds to form imines.

-

Aromatic Ring: The methoxy group is an electron-donating group, which activates the phenyl ring towards electrophilic aromatic substitution reactions. These substitutions typically occur at the ortho and para positions relative to the methoxy group.

-

Methoxy Group (-OCH₃): The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

Applications in Research and Drug Development

3-(3-Methoxyphenyl)propan-1-amine serves as a crucial intermediate in the synthesis of a diverse array of more complex molecules, particularly within the pharmaceutical industry.[1] Its structural motifs are found in various biologically active compounds.

The presence of both a primary amine and a substituted phenyl ring makes it a versatile scaffold. The amine provides a reactive handle for linking the molecule to other fragments, while the methoxyphenyl moiety can be tailored to optimize binding interactions with biological targets.[5][6]

This compound and its analogs have been investigated for their potential interactions with neurotransmitter systems, suggesting applications in medicinal chemistry for developing agents with antidepressant or anxiolytic properties.[1] Some sources classify it as a serotonergic agent of the amphetamine class that interacts with alpha receptors, although further research is needed to fully characterize its pharmacological profile.[1]

Caption: Relationship between structural features and applications.

Spectroscopic Profile (Predicted)

While specific spectral data is not provided in the search results, the expected spectroscopic characteristics can be predicted based on the molecule's structure.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the three methylene groups of the propyl chain (δ 1.5-3.0 ppm), the amine protons (a broad singlet, variable shift), and the methoxy group protons (a sharp singlet around δ 3.8 ppm).

-

¹³C NMR: The spectrum would display 10 unique carbon signals corresponding to the methoxy carbon, the three aliphatic carbons, and the six aromatic carbons (which may have overlapping signals depending on symmetry).

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3300-3400 cm⁻¹ (N-H stretch of the primary amine), peaks around 2850-3000 cm⁻¹ (C-H stretches of aliphatic and aromatic groups), a peak around 1600 cm⁻¹ (C=C stretching of the aromatic ring), and a strong peak around 1040-1250 cm⁻¹ (C-O stretch of the ether).[7]

Safety and Handling

While a specific safety data sheet for 3-(3-Methoxyphenyl)propan-1-amine was not found, related amine compounds are known to be hazardous. For instance, 2-(3-Methoxyphenyl)ethylamine is classified as causing severe skin burns and eye damage. General safety precautions for handling similar amines should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

References

- EvitaChem. (n.d.). Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2.

-

Otto Chemie Pvt. Ltd. (n.d.). 3-Methoxy benzylamine, 97%. Retrieved from [Link]

-

Anichem. (n.d.). 3-(3-Methoxyphenyl)-N,N-dimethylpropan-1-amine. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine, 95% Purity, C10H15NO, 1 gram. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-METHOXYPROPYLAMINE. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3-ethoxy-4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

-

Univar Solutions. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

Anichem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxypropylamine. Retrieved from [Link]

-

MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

-

PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Retrieved from [Link]

-

YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Phenylpropylamine. Retrieved from [Link]

-

AZoM. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

-

scipoly.com. (n.d.). Refractive Index of Polymers by Index. Retrieved from [Link]

Sources

- 1. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]

- 2. scbt.com [scbt.com]

- 3. 18655-52-2|3-(3-Methoxyphenyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 4. 3-(3-Methoxyphenyl)-1-propanamine AldrichCPR 18655-52-2 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 7. youtube.com [youtube.com]

Synthesis of 3-(3-Methoxyphenyl)propan-1-amine from 3-methoxybenzaldehyde

A Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

An In-Depth Analysis of Synthetic Strategies, Mechanistic Principles, and Practical Execution for Researchers and Drug Development Professionals.

Abstract

3-(3-Methoxyphenyl)propan-1-amine is a valuable primary amine building block in organic synthesis, particularly relevant in the development of pharmaceutical agents.[1] Its structure, featuring a flexible propyl amine chain attached to a methoxy-substituted phenyl ring, makes it a key intermediate for various bioactive molecules. This guide provides a comprehensive overview of a robust and widely employed synthetic route starting from 3-methoxybenzaldehyde. We will delve into the strategic considerations for choosing a synthetic pathway, provide a detailed, step-by-step protocol for a preferred two-step synthesis involving a Knoevenagel condensation followed by chemical reduction, and discuss the critical aspects of reaction mechanisms, safety, and product characterization.

Introduction and Strategic Overview

The synthesis of phenylethylamine derivatives and their homologues is a cornerstone of medicinal chemistry. The target molecule, 3-(3-methoxyphenyl)propan-1-amine (CAS 18655-52-2), possesses the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1][2] Its utility as a precursor demands a synthetic route that is not only high-yielding but also scalable, safe, and reproducible.

Several theoretical pathways can be envisioned for the synthesis of this target. These include:

-

Reductive Amination: Direct reaction of 3-(3-methoxyphenyl)propanal with ammonia and a reducing agent. This route is often hampered by the availability and stability of the starting aldehyde.

-

Reduction of a Phenylpropanamide: Conversion of 3-(3-methoxyphenyl)propanoic acid to its corresponding amide, followed by reduction. This adds steps and can require harsh reducing agents.[3][4]

-

Reduction of a Nitro Compound: A highly effective and common strategy involves the synthesis of an appropriate nitro-containing intermediate, which is then reduced to the primary amine.[5]

This guide will focus on the latter strategy, which proceeds via a nitroalkene intermediate. This two-step approach is advantageous due to the commercial availability of the starting materials, the reliability of the reactions, and the typically high yields achieved.

Recommended Synthetic Pathway: A Two-Step Approach

The most field-proven approach for synthesizing 3-(3-methoxyphenyl)propan-1-amine from 3-methoxybenzaldehyde involves two sequential reactions:

-

Step 1: Knoevenagel-Henry Condensation: A base-catalyzed condensation of 3-methoxybenzaldehyde with nitromethane to form the intermediate, (E)-1-methoxy-3-(2-nitrovinyl)benzene.

-

Step 2: Reduction of the Nitroalkene: The nitroalkene intermediate is then reduced to the target primary amine using a powerful hydride reducing agent like lithium aluminum hydride (LiAlH₄).

This workflow is outlined in the diagram below.

Sources

An In-Depth Technical Guide to 3-(3-Methoxyphenyl)propan-1-amine (CAS: 18655-52-2): A Versatile Building Block for CNS Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(3-methoxyphenyl)propan-1-amine, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document delves into the compound's physicochemical properties, provides detailed, field-proven synthesis protocols, and outlines a robust framework for its analytical characterization. The significance of this arylalkylamine is contextualized through its role as a structural motif in molecules targeting the central nervous system (CNS), with a particular focus on its relationship to precursors of established therapeutics. This guide is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating methodologies to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of Arylalkylamines in Neuropharmacology

Arylalkylamines represent a privileged scaffold in medicinal chemistry, forming the core of numerous agents active within the central nervous system.[1][2] The specific spatial arrangement of an aromatic ring and a distal amino group allows for critical interactions with various G protein-coupled receptors (GPCRs) and transporters that regulate neurotransmission. The compound 3-(3-methoxyphenyl)propan-1-amine (CAS No. 18655-52-2) embodies this valuable structural motif. Its methoxy-substituted phenyl ring and flexible propyl-amine chain offer a versatile platform for synthetic elaboration.

While direct pharmacological profiling of this specific amine is not extensively documented in public literature, its structural analogs are of profound importance. For instance, the closely related chiral intermediate, (S)-1-(3-methoxyphenyl)ethylamine, is a cornerstone in the synthesis of Rivastigmine, a leading acetylcholinesterase inhibitor for the treatment of Alzheimer's disease.[3][4] This connection underscores the potential of the 3-(3-methoxyphenyl)propyl scaffold in the design of novel therapeutics for neurological disorders. This guide will therefore focus not only on the intrinsic properties of the title compound but also on its application potential as a molecular building block in the broader context of CNS drug discovery.

Physicochemical & Structural Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and research. All quantitative data is summarized in Table 1 for ease of reference.

Table 1: Core Properties of 3-(3-Methoxyphenyl)propan-1-amine

| Property | Value | Source(s) |

| CAS Number | 18655-52-2 | [5][6] |

| Molecular Formula | C₁₀H₁₅NO | [5][6] |

| Molecular Weight | 165.23 g/mol | [5][6] |

| Appearance | Colorless to pale yellow solid or liquid | [5] |

| Boiling Point | 107-112 °C at 0.2 Torr | [5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, dichloromethane); limited solubility in water. | [5] |

| SMILES | COC1=CC=CC(=C1)CCCN | [7] |

| InChI Key | CMIXSQAFEPGHMA-UHFFFAOYSA-N | [7] |

Synthesis and Manufacturing: A Protocol-Driven Approach

The synthesis of 3-(3-methoxyphenyl)propan-1-amine can be reliably achieved via several routes. The most common and scalable method involves the reduction of the corresponding nitrile, 3-(3-methoxyphenyl)propanenitrile. This approach is favored for its high efficiency and the relative accessibility of starting materials.

Recommended Synthesis: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)propanenitrile

This two-step synthesis, starting from 3-methoxycinnamonitrile, provides a robust and high-yielding pathway to the target amine. The process involves the initial saturation of the carbon-carbon double bond followed by the reduction of the nitrile group.

Caption: High-level overview of the two-step synthesis pathway.

3.1.1. Experimental Protocol: Catalytic Hydrogenation

This protocol is a self-validating system; successful conversion at each step can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis of the intermediate and final product.

Step 1: Reduction of 3-Methoxycinnamonitrile to 3-(3-Methoxyphenyl)propanenitrile

-

Vessel Preparation: To a high-pressure hydrogenation vessel, add 3-methoxycinnamonitrile (1.0 eq).

-

Catalyst & Solvent: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight) and anhydrous ethanol as the solvent.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 4 bar.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 3-5 hours when hydrogen uptake ceases.

-

Work-up: Depressurize the vessel. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(3-methoxyphenyl)propanenitrile, which can be used in the next step without further purification if TLC shows high purity.

Causality Insight: The use of Palladium on Carbon is highly selective for the reduction of the alkene C=C bond while leaving the nitrile group intact under these mild conditions.[8]

Step 2: Reduction of 3-(3-Methoxyphenyl)propanenitrile to 3-(3-Methoxyphenyl)propan-1-amine

-

Vessel Preparation: Charge a high-pressure autoclave with 3-(3-methoxyphenyl)propanenitrile (1.0 eq) from Step 1.

-

Catalyst & Solvent System: Add Raney Nickel or Raney Cobalt catalyst (5-10% by weight) and a solution of methanol saturated with ammonia.

-

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 80 bar.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring. The reaction typically proceeds to completion within 4-8 hours.

-

Work-up: Cool the autoclave to room temperature and carefully depressurize. Filter the catalyst through Celite®, washing with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by vacuum distillation to yield the final product as a clear or pale yellow oil/solid.

Causality Insight: The nitrile reduction is performed under more forcing conditions (higher temperature and pressure) with Raney Nickel or Cobalt catalysts.[8] The presence of ammonia in the solvent system is critical; it suppresses the formation of secondary and tertiary amine byproducts by reacting with the intermediate imine, thereby driving the reaction towards the desired primary amine.[8][9]

Analytical Characterization Profile

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected spectroscopic data for 3-(3-methoxyphenyl)propan-1-amine.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | * Aromatic Protons (Ar-H): Multiplets in the range of δ 6.7-7.2 ppm (4H).* Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm (3H).* Benzylic Protons (Ar-CH₂): A triplet around δ 2.6-2.7 ppm (2H).* Amine Protons (-NH₂): A broad singlet, typically between δ 1.0-2.0 ppm (2H), which is D₂O exchangeable.* Alkyl Protons (-CH₂-CH₂-N): A triplet around δ 2.7-2.8 ppm (2H).* Alkyl Protons (-CH₂-CH₂-CH₂-): A multiplet (quintet or sextet) around δ 1.7-1.8 ppm (2H). |

| ¹³C NMR | * Aromatic Carbons (Ar-C): Multiple signals in the range of δ 111-160 ppm. The C-OCH₃ will be near δ 159-160 ppm.[10]* Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.[10]* Alkyl Carbons (-CH₂-): Signals in the range of δ 30-45 ppm. The carbon attached to the nitrogen (C-N) will be the most downfield in this range. |

| FT-IR (Infrared) | * N-H Stretch (Primary Amine): Two characteristic medium-intensity bands in the 3300-3400 cm⁻¹ region.[11]* C-H Stretch (Aromatic & Aliphatic): Signals between 2850-3100 cm⁻¹.* N-H Bend (Primary Amine): A band in the 1580-1650 cm⁻¹ region.[11]* C-O Stretch (Aryl Ether): A strong band around 1250-1260 cm⁻¹.* C-N Stretch (Aliphatic): A weak to medium band in the 1020-1250 cm⁻¹ region.[11] |

| Mass Spec. (EI) | * Molecular Ion [M]⁺: Expected at m/z = 165.* Key Fragments: A prominent fragment from benzylic cleavage at m/z = 121 ([M-CH₂CH₂NH₂]⁺). Another key fragment from alpha-cleavage (loss of an ethyl radical from the propyl chain) leading to an iminium ion at m/z = 44 ([CH₂=NH₂]⁺). Predicted data for the hydrochloride salt also shows a strong [M+H]⁺ peak at m/z 166.12.[7] |

Application in Drug Discovery: A Scaffold for CNS Agents

The true value of 3-(3-methoxyphenyl)propan-1-amine lies in its utility as a synthetic intermediate. The primary amine serves as a versatile handle for introducing the arylalkyl motif into more complex molecules through reactions like amidation, reductive amination, and alkylation.

Case Study Context: Synthesis of Rivastigmine Precursors

To illustrate the strategic importance of the methoxyphenyl-alkylamine scaffold, we can examine the synthesis of Rivastigmine. While Rivastigmine itself is derived from the shorter ethylamine analog, the synthetic logic is directly translatable and highlights the potential of our target compound. The synthesis of Rivastigmine often begins with 3-methoxyacetophenone, which is converted to a chiral amine that becomes the core of the final drug.[4][12]

Sources

- 1. Aporphines: A privileged scaffold in CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. analyzetest.com [analyzetest.com]

- 12. CN101580482A - Method for preparing rivastigmine hydrogen tartrate and application thereof - Google Patents [patents.google.com]

The Evolving Landscape of 3-(3-Methoxyphenyl)propan-1-amine Analogs: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(3-methoxyphenyl)propan-1-amine scaffold represents a privileged structure in medicinal chemistry, serving as a foundational template for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activities associated with analogs of this core structure, with a particular focus on their roles as modulators of key neurological targets. We will delve into the structure-activity relationships (SAR), mechanisms of action, and relevant experimental protocols for evaluating the efficacy of these compounds, offering insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Versatility of a Core Scaffold

3-(3-Methoxyphenyl)propan-1-amine is a versatile chemical building block utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a methoxy-substituted phenyl ring and a primary amine connected by a propyl linker, provides a unique combination of lipophilicity and reactive potential, making it an ideal starting point for chemical modification.[1] The inherent biological activity of this core and its derivatives has led to extensive investigation into its therapeutic potential across multiple domains.

This guide will focus on two prominent areas of biological activity demonstrated by analogs of 3-(3-methoxyphenyl)propan-1-amine: inhibition of monoamine oxidase (MAO) enzymes and antagonism of the N-methyl-D-aspartate (NMDA) receptor. Understanding the nuances of how structural modifications to the parent compound influence these activities is crucial for the rational design of novel therapeutics.

Monoamine Oxidase (MAO) Inhibition: A Key Target for Neurodegenerative Disorders

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[2][] Inhibition of these enzymes, particularly MAO-B, can increase the synaptic availability of these neurotransmitters and is a validated therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[2]

Mechanism of Action of MAO Inhibitors

MAO inhibitors (MAOIs) function by binding to the active site of the MAO enzyme, preventing it from metabolizing its target neurotransmitters. This leads to an accumulation of monoamines in the presynaptic neuron, enhancing neurotransmission. The inhibition can be either reversible or irreversible, and selective for MAO-A or MAO-B, or non-selective.[] Selective MAO-B inhibitors are of particular interest in Parkinson's disease treatment as they primarily increase dopamine levels in the brain with a lower risk of the side effects associated with non-selective MAOIs.[2]

Caption: Mechanism of MAO-B Inhibition by Analogs.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of 3-(3-methoxyphenyl)propan-1-amine analogs as MAO inhibitors are not extensively consolidated in the provided results, general principles can be inferred. The nature and position of substituents on the phenyl ring, as well as modifications to the amine and propyl linker, are expected to significantly influence both the potency and selectivity of MAO inhibition. For instance, the introduction of different functional groups can alter the electronic and steric properties of the molecule, affecting its binding affinity to the enzyme's active site.

NMDA Receptor Antagonism: Implications for Anesthesia and Psychiatry

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[4] However, its overactivation can lead to excitotoxicity and neuronal damage. Non-competitive antagonists of the NMDA receptor, such as ketamine and phencyclidine (PCP), have clinical applications as dissociative anesthetics and are also being investigated for their rapid-acting antidepressant effects.[4]

Pharmacological Profile of Ketamine and PCP Analogs

Analogs of ketamine and PCP, some of which share structural similarities with 3-(3-methoxyphenyl)propan-1-amine derivatives, have been shown to be high-affinity ligands for the PCP-site on the NMDA receptor.[4] For example, methoxetamine, an analog of ketamine, features a 3-methoxyphenyl group and demonstrates potent NMDA receptor antagonism.[4] This suggests that the 3-methoxyphenyl moiety is a favorable feature for binding to this receptor.

Caption: NMDA Receptor Antagonism by Analogs.

SAR Considerations

Studies on ketamine and PCP analogs have revealed that modifications to the aromatic ring and the amine substituent significantly impact their affinity for the NMDA receptor. The presence of a methoxy group on the phenyl ring, as seen in methoxetamine and 3-MeO-PCP, is a recurring motif in potent NMDA receptor antagonists.[4] Further exploration of substitutions on the 3-(3-methoxyphenyl)propan-1-amine core could lead to the discovery of novel NMDA receptor modulators with improved therapeutic profiles.

Other Reported Biological Activities

Beyond their effects on MAO and the NMDA receptor, analogs of the 3-(3-methoxyphenyl)propan-1-amine scaffold have been investigated for other biological activities:

-

Anticancer Potential: Certain derivatives have exhibited cytotoxic activity against cancer cell lines. For instance, a 1,3-diphenyl-3-(phenylthio)propan-1-one derivative, which shares a similar three-carbon backbone, showed strong cytotoxicity against MCF-7 breast cancer cells.[1]

-

Antiviral Activity: The core structure can be incorporated into more complex molecules with antiviral properties. While not direct analogs, the synthesis of compounds with a 1,2,4-oxadiazole ring and a substituted phenyl group has demonstrated antiviral potential.[5]

-

Antidepressant and Anxiolytic Effects: The structural relationship to compounds like fluoxetine, a selective serotonin reuptake inhibitor (SSRI), suggests that analogs could be developed as antidepressants.[6]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 3-(3-methoxyphenyl)propan-1-amine analogs, a series of well-established in vitro and in vivo assays are employed.

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.

Principle: This assay measures the activity of MAO enzymes by monitoring the production of a fluorescent or colored product from a specific substrate. The reduction in signal in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a detection reagent (e.g., Amplex Red) are prepared in an appropriate buffer.

-

Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.

-

Assay Procedure:

-

Add the test compound dilutions to a 96-well microplate.

-

Add the MAO enzyme to each well and incubate for a predetermined time to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate and detection reagent mixture.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence or absorbance at appropriate wavelengths using a microplate reader.

-

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro NMDA Receptor Binding Assay

Objective: To determine the affinity (Ki) of test compounds for the PCP binding site on the NMDA receptor.

Principle: This is a competitive radioligand binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]MK-801) for binding to the PCP site on the NMDA receptor in a membrane preparation.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

-

Radioligand and Compound Preparation: Prepare a solution of the radioligand ([3H]MK-801) and serial dilutions of the test compounds.

-

Assay Procedure:

-

In a 96-well plate, combine the membrane preparation, radioligand, and test compound dilutions.

-

Incubate the mixture to allow for binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

-

Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a saturating concentration of a known non-labeled ligand) from the total binding. The IC50 value is determined from a competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Synthesis of 3-(3-Methoxyphenyl)propan-1-amine Analogs

The synthesis of 3-(3-methoxyphenyl)propan-1-amine and its analogs can be achieved through various synthetic routes. A common method involves the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of the corresponding nitro compound.[1] Another approach starts with 3-methoxybenzaldehyde, which undergoes condensation with cyanoacetic acid followed by catalytic hydrogenation.[1]

Caption: A generalized workflow for the synthesis of analogs.

Conclusion and Future Directions

The 3-(3-methoxyphenyl)propan-1-amine scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The demonstrated activities of its analogs as MAO inhibitors and NMDA receptor antagonists highlight their potential for treating a range of central nervous system disorders. Future research should focus on a more systematic exploration of the structure-activity relationships to design analogs with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The application of computational modeling and high-throughput screening will undoubtedly accelerate the identification of promising new drug candidates based on this versatile chemical framework.

References

-

Huang, A. C., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry, 13(7), 843-850. Retrieved from [Link]

-

De Wit, M., et al. (2022). Synthesis, Structure–Activity Relationships, and Antiviral Profiling of 1-Heteroaryl-2-Alkoxyphenyl Analogs as Inhibitors of SARS-CoV-2 Replication. Molecules, 27(19), 6539. Retrieved from [Link]

-

Martínez, R., et al. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2022(2), M1389. Retrieved from [Link]

-

Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

-

Starkevič, U., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3183. Retrieved from [Link]

-

Pabel, J., et al. (2021). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules, 26(16), 4998. Retrieved from [Link]

-

Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLoS ONE, 8(3), e59334. Retrieved from [Link]

-

Caballero, J. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1169. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine, 95% Purity, C10H15NO, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-1-(3-(3-methoxypropoxy)phenyl)propan-1-ol. Retrieved from [Link]

-

Habala, L., et al. (2020). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. European Pharmaceutical Journal, 67(2), 34-44. Retrieved from [Link]

-

Wikipedia. (n.d.). PPPA (drug). Retrieved from [Link]

-

Iacovelli, L., et al. (2021). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Frontiers in Pharmacology, 12, 736348. Retrieved from [Link]

Sources

- 1. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]

- 2. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PPPA (drug) - Wikipedia [en.wikipedia.org]

A Technical Guide to the Characterization of 3-(3-Methoxyphenyl)propan-1-amine as a Potential Serotonin Receptor Ligand

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonergic system, with its diverse array of 15 known receptor subtypes, represents a critical nexus for therapeutic intervention in a wide range of neurological and psychiatric disorders.[1][2] Phenylalkylamines are a well-established class of compounds that can interact with these receptors, often exhibiting distinct profiles of affinity and functional activity.[3][4] This guide focuses on 3-(3-Methoxyphenyl)propan-1-amine, a structurally intriguing phenylalkylamine, and outlines a comprehensive strategy for its characterization as a novel serotonin receptor ligand. While direct binding and functional data for this specific molecule are not yet prevalent in public-domain literature, its structural motifs suggest a potential for interaction with various 5-HT receptors. This document provides the scientific rationale and detailed experimental protocols necessary to elucidate its binding affinity, functional profile (agonist, antagonist, or inverse agonist), and receptor subtype selectivity. By following the methodologies detailed herein, researchers can systematically evaluate the potential of 3-(3-Methoxyphenyl)propan-1-amine as a valuable tool for neuroscience research or as a lead compound for drug discovery.

Introduction: The Serotonergic System and the Promise of Novel Ligands

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a key modulator of a vast spectrum of physiological and psychological processes, including mood, cognition, sleep, and appetite.[5] Its actions are mediated by a complex family of receptors, categorized into seven main classes (5-HT1 to 5-HT7), many of which have multiple subtypes.[1] This diversity allows for fine-tuned control of neuronal activity and presents a rich landscape for targeted drug development.

The 5-HT1A receptor, for instance, is a well-established target for anxiolytic and antidepressant medications, while the 5-HT2A receptor is famously implicated in the action of psychedelic drugs and is a target for atypical antipsychotics.[4][6][7] The 5-HT7 receptor is involved in the regulation of circadian rhythms and mood, making it a target for novel antidepressants and cognitive enhancers.[8]

The phenylalkylamine scaffold is a privileged structure in serotonin receptor pharmacology.[3] Subtle modifications to the substitution pattern on the phenyl ring and the nature of the amine-containing side chain can dramatically alter a compound's affinity and efficacy at different 5-HT receptor subtypes. This highlights the importance of systematically characterizing novel analogues to uncover new pharmacological tools and potential therapeutic agents.

Profile of 3-(3-Methoxyphenyl)propan-1-amine

3-(3-Methoxyphenyl)propan-1-amine is a primary amine with the following chemical structure:

Molecular Formula: C10H15NO[9] Molecular Weight: 165.23 g/mol [9]

The key structural features of this molecule are the methoxy group at the meta-position of the phenyl ring and the three-carbon alkyl chain separating the aromatic ring from the terminal amine group. The position of the methoxy group and the length of the alkyl chain are critical determinants of its potential interactions with serotonin receptors. For instance, related compounds with different substitution patterns have shown significant affinity for various 5-HT receptors.[10]

Synthesis of 3-(3-Methoxyphenyl)propan-1-amine

A common synthetic route to 3-(3-Methoxyphenyl)propan-1-amine involves the reductive amination of 3-(3-methoxyphenyl)propanal or the reduction of the corresponding nitro compound.[11] An alternative and well-documented method starts with 3-methoxybenzaldehyde, which undergoes a condensation reaction with cyanoacetic acid to form 3-(3-methoxyphenyl)prop-2-enenitrile. Subsequent catalytic hydrogenation of the nitrile group yields the desired primary amine.[11]

Proposed Experimental Workflow for Characterization

The following workflow outlines a logical progression of experiments to comprehensively characterize the interaction of 3-(3-Methoxyphenyl)propan-1-amine with serotonin receptors.

Caption: Proposed experimental workflow for the characterization of 3-(3-Methoxyphenyl)propan-1-amine.

Detailed Experimental Protocols

Radioligand Binding Assays: Determining Receptor Affinity

The initial step in characterizing a new compound is to determine its binding affinity (Ki) for a range of serotonin receptor subtypes. This is typically achieved through competitive radioligand binding assays.

Principle: This assay measures the ability of the test compound (3-(3-Methoxyphenyl)propan-1-amine) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to a particular receptor subtype. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and this value is then used to calculate the binding affinity constant (Ki).

Step-by-Step Protocol (Example for 5-HT1A Receptor):

-

Membrane Preparation:

-

Utilize cell lines stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells) or homogenized brain tissue from a region known to be rich in 5-HT1A receptors (e.g., rat hippocampus).

-

Homogenize the cells or tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Assay Setup (in a 96-well plate):

-

To each well, add:

-

A fixed concentration of a suitable radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).

-

Increasing concentrations of the unlabeled test compound, 3-(3-Methoxyphenyl)propan-1-amine.

-

A fixed amount of the prepared cell membranes.

-

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT1A ligand, such as unlabeled serotonin or 8-OH-DPAT).

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table of Recommended Radioligands for a Serotonin Receptor Panel:

| Receptor Subtype | Recommended Radioligand |

| 5-HT1A | [3H]8-OH-DPAT or [3H]WAY-100635 |

| 5-HT1B | [3H]GR 125743 or [125I]GTI |

| 5-HT1D | [3H]GR 125743 |

| 5-HT2A | [3H]Ketanserin or [3H]MDL 100,907 |

| 5-HT2C | [3H]Mesulergine |

| 5-HT6 | [3H]LSD |

| 5-HT7 | [3H]5-CT or [3H]SB-269970 |

Functional Assays: Determining Efficacy

Once the binding affinity of 3-(3-Methoxyphenyl)propan-1-amine has been established for one or more receptor subtypes, the next crucial step is to determine its functional activity – whether it acts as an agonist, antagonist, or inverse agonist. The choice of functional assay depends on the G-protein coupling of the receptor subtype.

4.2.1. cAMP Assays for Gs- and Gi-Coupled Receptors (e.g., 5-HT1A, 5-HT7)

Principle: 5-HT1A receptors are typically coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[6] Conversely, 5-HT7 receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[8] These changes in cAMP can be measured using various techniques, such as competitive immunoassays (e.g., HTRF, AlphaScreen) or reporter gene assays.[12][13]

Step-by-Step Protocol (Example for 5-HT1A - Gi-coupled):

-

Cell Culture:

-

Use a cell line stably expressing the human 5-HT1A receptor.

-

-

Assay Setup:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce a measurable level of cAMP.

-

Add increasing concentrations of 3-(3-Methoxyphenyl)propan-1-amine to the wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

To determine agonist activity: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. An agonist will cause a dose-dependent decrease in cAMP.

-

To determine antagonist activity: Pre-incubate the cells with increasing concentrations of the test compound before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT). An antagonist will cause a rightward shift in the dose-response curve of the agonist.

-

Caption: Signaling pathways for Gi- and Gs-coupled serotonin receptors.

4.2.2. Inositol Phosphate Accumulation Assays for Gq-Coupled Receptors (e.g., 5-HT2A)

Principle: 5-HT2A receptors are coupled to Gq proteins, which activate phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as an indicator of receptor activation.[14][15]

Step-by-Step Protocol:

-

Cell Culture and Labeling:

-

Use a cell line stably expressing the human 5-HT2A receptor (e.g., SH-SY5Y cells).[16]

-

Culture the cells in a medium containing [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

-

Assay Setup:

-

Wash the cells to remove unincorporated [3H]myo-inositol.

-

Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Add increasing concentrations of 3-(3-Methoxyphenyl)propan-1-amine.

-

-

Incubation:

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Separate the aqueous phase containing the inositol phosphates from the lipid phase.

-

-

Purification and Quantification:

-

Isolate the total inositol phosphates using anion-exchange chromatography.

-

Measure the amount of [3H]inositol phosphates by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [3H]inositol phosphates against the log concentration of the test compound to determine its potency (EC50) and efficacy as an agonist.

-

Antagonist activity can be determined by assessing the ability of the test compound to inhibit the response to a known 5-HT2A agonist (e.g., serotonin).

-

Caption: Signaling pathway for Gq-coupled 5-HT2A receptors.

Structure-Activity Relationship (SAR) Considerations

The data obtained from these assays will provide valuable insights into the SAR of this class of compounds. Key questions to consider include:

-

Role of the meta-methoxy group: How does the presence and position of the methoxy group influence affinity and selectivity compared to unsubstituted or ortho/para-substituted analogs?

-

Importance of the propyl chain: Is the three-carbon linker optimal for activity? How do shorter or longer chains affect the pharmacological profile?

-

Primary amine functionality: Does N-alkylation or substitution of the primary amine alter affinity or efficacy?

Potential Therapeutic Implications and Future Directions

The pharmacological profile of 3-(3-Methoxyphenyl)propan-1-amine will dictate its potential utility. If it demonstrates high affinity and selectivity for a particular 5-HT receptor subtype, it could serve as a valuable research tool for probing the function of that receptor. For example, a selective 5-HT7 antagonist could be useful in studies of depression and cognitive function.[8]

Should the compound exhibit a desirable functional activity profile (e.g., partial agonism at 5-HT1A receptors), it could be considered a starting point for a medicinal chemistry program aimed at developing new therapeutics for anxiety or depression.[6]

Future in vivo studies in animal models would be necessary to evaluate its pharmacokinetic properties, brain penetrance, and behavioral effects.[17][18] These studies are essential to translate in vitro findings into a deeper understanding of the compound's potential physiological and therapeutic effects.

Conclusion

3-(3-Methoxyphenyl)propan-1-amine represents an under-characterized molecule with the potential to interact with the serotonergic system. The experimental framework outlined in this guide provides a rigorous and systematic approach to elucidating its pharmacological properties. By employing radioligand binding assays to determine its affinity profile and a suite of functional assays to assess its efficacy, researchers can comprehensively characterize this compound. The resulting data will not only contribute to the broader understanding of structure-activity relationships within the phenylalkylamine class of serotonin receptor ligands but may also uncover a novel chemical tool or a promising lead for the development of new therapies for serotonin-related disorders.

References

- EvitaChem. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine.

- Glennon, R. A., & Seggel, M. R. (1989). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.

- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.

- Hoyer, D., et al. (1994). VII. International Union of Pharmacology classification of receptors for 5-hydroxytryptamine (Serotonin). Pharmacological Reviews, 46(2), 157-203.

- Millan, M. J., et al. (2008). The 5-HT2A receptor: A key target for the development of novel antipsychotic drugs. Current Pharmaceutical Design, 14(23), 2259-2277.

- Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Journal of Medicinal Chemistry, 54(24), 8381-8404.

- Nichols, D. E. (2012). Structure–activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

- BenchChem. (2025).

- Blier, P., & Ward, N. M. (2003). Is there a role for 5-HT1A agonists in the treatment of depression?.

- Nichols, D. E., et al. (2002). 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character. Journal of Medicinal Chemistry, 45(19), 4344-4349.

- Ponimaskin, E. G., et al. (2007). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. In Serotonin Receptors in G Protein-Coupled Signaling. CRC Press/Taylor & Francis.

- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi‑coupled receptors in whole cell.

- Halberstadt, A. L., & Geyer, M. A. (2011). Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology, 61(3), 364-381.

- ResearchGate. (n.d.). cAMP assay principle. In this competitive assay, an anti-cAMP antibody....

- Newman-Tancredi, A., et al. (1998). 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. British Journal of Pharmacology, 124(7), 1589-1599.

- Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1801.

- ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition....

- Conn, P. J., & Sanders-Bush, E. (1986). 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes. European Journal of Pharmacology, 131(1), 153-157.

- Synthesis of Tritium Labeled (R,R)-4-Methoxyfenoterol. (2010). ACS Medicinal Chemistry Letters, 1(5), 212–216.

- Fiorella, D., et al. (1995). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Neuropharmacology, 34(12), 1667-1674.

- Mengod, G., et al. (2000). Reconsideration of 5-hydroxytryptamine (5-HT)(7) receptor distribution using [(3)H]5-carboxamidotryptamine and [(3)H]8-hydroxy-2-(di-n-propylamino)tetraline: analysis in brain of 5-HT(1A) knockout and 5-HT(1A/1B) double-knockout mice. Neuroscience, 96(3), 571-583.

- Santa Cruz Biotechnology. (n.d.). 3-(3-Methoxyphenyl)propan-1-amine.

- ResearchGate. (2023). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors.

- Canal, C. E., et al. (2013). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 4(1), 149-159.

- Kułaga, D., et al. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Molecules, 27(21), 7488.

- Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 35(1), 71-78.

- Diksic, M. (1992). alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography.

- Synthesis and Adrenolytic Activity of New Propanolamines. (2012). Molecules, 17(12), 14507–14522.

- Wilson, M. A., et al. (1991). Immunocytochemical Evidence for Serotonergic Neurotoxicity of N-ethyl-methylenedioxyamphetamine (MDE). Brain Research, 549(2), 332-336.

- Curia, G., et al. (2017). Therapeutic Effects of Pharmacological Modulation of Serotonin Brain System in Human Patients and Animal Models of Fragile X Syndrome. International Journal of Molecular Sciences, 18(11), 2415.

- Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56.

- Key Enzymes of Serotonergic System Tryptophan Hydroxylase 2 and Monoamine Oxidase A in the Brain of Rats Selectively Bred For Reaction Toward Humans: Effects of Benzopentathiepin TC-2153. (2023). Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 17(4), 365–374.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Radioligand Binding to Solubilized 5-HT3 Receptors | Springer Nature Experiments [experiments.springernature.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.revvity.com [resources.revvity.com]

- 13. researchgate.net [researchgate.net]

- 14. 5-HT2 receptor-stimulated inositol phosphate formation in rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. alpha-Methyl tryptophan as a tracer for in vivo studies of brain serotonin system, from autoradiography to positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Immunocytochemical evidence for serotonergic neurotoxicity of N-ethyl-methylenedioxyamphetamine (MDE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of 3-(3-Methoxyphenyl)propan-1-amine derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of 3-(3-Methoxyphenyl)propan-1-amine Derivatives

Foreword: The Strategic Importance of the Phenylpropanamine Scaffold

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that exhibit a remarkable propensity for binding to multiple, often distinct, biological targets. The 3-(3-methoxyphenyl)propan-1-amine core is one such scaffold. Its inherent simplicity belies a rich and nuanced pharmacology, primarily centered on the inhibition of monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET). These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for major depressive disorder, anxiety, and other neuropsychiatric conditions.[1][2]

This guide eschews a conventional template to provide a deep, mechanism-driven exploration of the structure-activity relationships (SAR) governing this chemical series. We will dissect the core molecule, analyze the functional consequences of systematic structural modifications, and provide the experimental context necessary for researchers in drug development to not only understand but also leverage these principles in the design of novel therapeutic agents.

Deconstructing the Core Moiety: Foundational Pharmacophoric Features

The pharmacological activity of 3-(3-methoxyphenyl)propan-1-amine is not accidental; it arises from a precise arrangement of functional groups that satisfy the binding requirements of its biological targets. Understanding these foundational elements is the first step in rational drug design.

-

The Phenyl Ring: Serves as the primary lipophilic anchor, engaging in hydrophobic and van der Waals interactions within the transporter's central binding pocket.

-

The Propylamine Chain: This three-carbon linker provides the ideal spatial separation between the aromatic ring and the crucial amine group. Its conformational flexibility allows the molecule to adopt the optimal geometry for binding.

-

The Primary Amine (-NH2): At physiological pH, this group is protonated (-NH3+), forming a critical salt bridge with a conserved aspartate residue (Asp98 in human SERT) in the S1 binding site of monoamine transporters. This ionic interaction is arguably the most important anchor for this class of inhibitors.

-

The meta-Methoxy Group (-OCH3): The position of this group is paramount. The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can participate in further hydrophobic interactions. Its placement at the C3 (meta) position, rather than C2 (ortho) or C4 (para), has been shown to be optimal for high-affinity binding and selectivity, particularly for SERT.[3]

Below is a diagram illustrating the key modifiable points on the scaffold that form the basis of our SAR exploration.

Structure-Activity Relationship Analysis: A Systematic Exploration

The following sections detail how modifications at each key point influence binding affinity and functional activity at monoamine transporters.

The Amine Terminus: A Master Switch for Potency and Selectivity

Modification of the primary amine is the most impactful strategy for tuning the pharmacological profile.

| Modification | Example Structure | Effect on Activity/Selectivity | Rationale |

| Primary Amine (Parent) | 3-(3-methoxyphenyl)propan-1-amine | Potent SERT/NET inhibitor. | The -NH3+ forms a strong, essential ionic bond with the conserved aspartate in the transporter binding site. |

| Secondary Amine (N-methylation) | N-Methyl-3-(3-methoxyphenyl)propan-1-amine | Often retains high potency. Can shift selectivity between SERT and NET. | The secondary amine remains protonatable. The added methyl group can explore a nearby hydrophobic sub-pocket, potentially enhancing affinity or altering orientation to favor one transporter over another. |

| Tertiary Amine (N,N-dimethylation) | N,N-Dimethyl-3-(3-methoxyphenyl)propan-1-amine | Activity is often maintained or slightly reduced. Can further influence selectivity. | The tertiary amine is still basic and protonated. The two methyl groups add steric bulk, which may slightly hinder optimal binding but can also enhance interactions in larger hydrophobic pockets. This modification is common in many antidepressants.[4] |

| N-Alkylation (Larger Groups) | N-Ethyl, N-Propyl, etc. | Generally leads to a decrease in potency. | Larger alkyl groups introduce steric hindrance that clashes with the confines of the binding site, disrupting the critical ionic interaction and overall fit.[5][6][7] |

The Aromatic Core: Tuning Affinity through Ring Substitution

While the meta-methoxy group is a strong starting point, further substitution on the phenyl ring can refine potency.

| Modification | Example Structure | Effect on Activity/Selectivity | Rationale |

| Methoxy Position | 3-(4 -methoxyphenyl)propan-1-amine | Significantly reduced potency compared to the meta isomer.[3] | The para-methoxy group positions the hydrogen bond-accepting oxygen incorrectly for optimal interaction within the binding site, highlighting the precise geometry required. |

| Halogenation (e.g., Chlorine) | 3-(3,4-dichloro phenyl)propan-1-amine | Can dramatically increase SERT affinity and selectivity.[8] | The electron-withdrawing nature of halogens can alter the electronics of the ring. More importantly, halogens like chlorine can occupy specific hydrophobic pockets within the SERT binding site, forming favorable interactions that significantly enhance binding affinity.[8] |

| Additional Methoxy Groups | 3-(3,4-dimethoxy phenyl)propan-1-amine | Variable effects; can maintain or decrease activity depending on the target. | Additional polar groups may enhance solubility but can also introduce unfavorable interactions if they cannot form productive hydrogen bonds within the binding site.[9] |

The Alkyl Linker: The Importance of Spatial Geometry

The three-carbon chain is generally optimal, but modifications that constrain its conformation can provide valuable insights.

| Modification | Example Structure | Effect on Activity/Selectivity | Rationale |

| Chain Shortening (Ethyl) | 2-(3-methoxyphenyl)ethan-1-amine | Reduced potency. | The shorter two-carbon linker does not provide sufficient distance for the amine and the phenyl ring to simultaneously occupy their optimal binding positions. |

| Chain Lengthening (Butyl) | 4-(3-methoxyphenyl)butan-1-amine | Reduced potency. | The longer chain introduces excess flexibility and may position the amine group beyond the critical aspartate residue. |

| Introducing Rigidity | Tropane-based analogues | Can lead to highly potent and selective compounds.[8] | Incorporating the scaffold into a rigid ring system like a nortropane locks the relative orientation of the amine and aromatic ring.[8] This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in affinity if the fixed conformation matches the bound state. |

Experimental Workflows: From Synthesis to Biological Validation

A robust SAR study is underpinned by reliable and reproducible experimental protocols. The following outlines the standard workflow for synthesizing and evaluating novel derivatives in this class.

Synthesis Protocol: Reductive Amination

A common and efficient method for preparing these derivatives is through reductive amination. This protocol is a self-validating system where successful synthesis can be confirmed by standard analytical techniques before proceeding to biological assays.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 1.0 equivalent of 3-(3-methoxyphenyl)propanal in a suitable solvent (e.g., methanol or dichloromethane). Add 1.1 equivalents of the desired primary or secondary amine (e.g., methylamine). If the amine is a salt (e.g., methylamine HCl), add 1.1 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise. STAB is often preferred as it is milder and more selective.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.

-

Workup and Purification: Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 3-(3-methoxyphenyl)propan-1-amine derivative.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation Protocol: Radioligand Binding Assay

To determine the binding affinity (Ki) of the synthesized compounds for SERT and NET, a competitive radioligand binding assay is the gold standard.

Step-by-Step Methodology:

-

Membrane Preparation: Use cell membranes from HEK293 cells stably expressing either human SERT (hSERT) or human NET (hNET). Membranes should be prepared, aliquoted, and stored at -80°C.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Setup: In a 96-well plate, add:

-

Assay Buffer.

-

A fixed concentration of a selective radioligand (e.g., ~0.3 nM [3H]Citalopram for SERT or ~1.0 nM [3H]Nisoxetine for NET).

-

A range of concentrations of the test compound (e.g., from 10 pM to 100 µM).

-

Cell membranes (typically 5-15 µg of protein per well).

-

-

Control Wells:

-

Total Binding: Wells containing buffer, radioligand, and membranes (no test compound).

-

Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-labeled inhibitor (e.g., 10 µM Paroxetine for SERT or 10 µM Desipramine for NET) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

-

Sources

- 1. How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one | MDPI [mdpi.com]

A Technical Guide to the Therapeutic Potential of 3-(3-Methoxyphenyl)propan-1-amine: A Structural Scaffold for Neuromodulatory Agents

Abstract

This technical guide provides an in-depth analysis of 3-(3-Methoxyphenyl)propan-1-amine, a compelling molecular scaffold with significant, yet largely unexplored, therapeutic potential. While direct clinical data on this specific compound is limited, its structural analogy to a class of highly successful neuropharmacological agents suggests its promise as a modulator of monoaminergic systems. This document will elucidate the chemical and pharmacological rationale for investigating 3-(3-Methoxyphenyl)propan-1-amine and its derivatives for central nervous system (CNS) disorders. We will delve into its synthesis, hypothesized mechanisms of action based on structure-activity relationships with established drugs, and provide detailed, field-proven experimental protocols for researchers and drug development professionals to validate these therapeutic hypotheses.

Introduction: Unveiling the Potential of a Versatile Chemical Moiety

3-(3-Methoxyphenyl)propan-1-amine is an aromatic amine with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol .[1] It is recognized primarily as a versatile intermediate in organic synthesis for a range of chemicals, including pharmaceuticals.[1] The core structure, a phenylpropylamine backbone with a methoxy substitution on the phenyl ring, is a key pharmacophore in numerous CNS-active drugs. This structural similarity provides a strong impetus for a thorough investigation into its own therapeutic merits.

| Property | Value | Reference |

| CAS Number | 18655-52-2 | [1] |

| Molecular Formula | C₁₀H₁₅NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Chemical Structure | A propylamine chain attached to a phenyl ring with a methoxy group at the meta position. | [1] |

Hypothesized Therapeutic Applications: Insights from Structural Analogs

The therapeutic potential of 3-(3-Methoxyphenyl)propan-1-amine can be inferred from its structural relationship to the well-established class of 3-phenoxy-3-phenylpropan-1-amine (PPPA) derivatives. This class includes blockbuster drugs like the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the norepinephrine reuptake inhibitor (NRI) atomoxetine.[2] These drugs underscore the significance of the phenylpropylamine scaffold in modulating monoamine neurotransmitter systems.